Ethyl 4-(ethylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

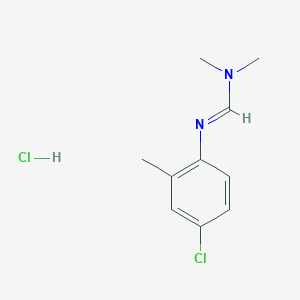

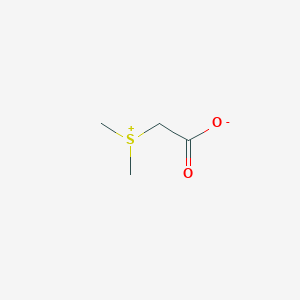

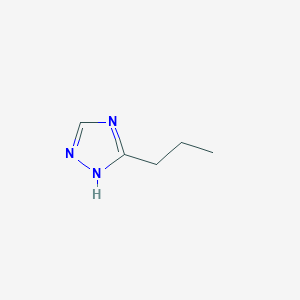

Ethyl 4-(ethylamino)nicotinate, also known as EtEN, is a chemical compound that belongs to the class of nicotinates. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. EtEN has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Ethyl 4-(ethylamino)nicotinate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, Ethyl 4-(ethylamino)nicotinate has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been reported to exhibit antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, Ethyl 4-(ethylamino)nicotinate has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and learning.

In material science, Ethyl 4-(ethylamino)nicotinate has been used as a building block for the synthesis of various organic materials, including polymers, dendrimers, and metal-organic frameworks. It has also been investigated as a potential sensitizer for the fabrication of dye-sensitized solar cells, as it exhibits strong light absorption and efficient electron injection properties.

Mechanism Of Action

The mechanism of action of Ethyl 4-(ethylamino)nicotinate is not fully understood, but it is believed to involve several pathways. In the case of its anti-inflammatory and analgesic properties, Ethyl 4-(ethylamino)nicotinate has been shown to inhibit the production of prostaglandins, which are lipid compounds that play a key role in the inflammatory response. It has also been reported to modulate the activity of several inflammatory cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta).

In the case of its antitumor activity, Ethyl 4-(ethylamino)nicotinate has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. It has also been reported to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II and DNA polymerase.

Biochemical And Physiological Effects

Ethyl 4-(ethylamino)nicotinate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce fever and pain, as well as to exhibit anti-inflammatory activity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In vitro studies have demonstrated that Ethyl 4-(ethylamino)nicotinate exhibits strong antioxidant activity, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 4-(ethylamino)nicotinate in lab experiments is its versatility. It can be easily synthesized using a variety of methods, and it can be modified to incorporate different functional groups, which can be used to tune its properties. Another advantage is its low toxicity, which makes it suitable for use in biological assays.

One limitation of using Ethyl 4-(ethylamino)nicotinate in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 4-(ethylamino)nicotinate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the product. Another area of interest is the investigation of its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. In addition, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, there is a need for more research on the use of Ethyl 4-(ethylamino)nicotinate in material science, particularly in the development of new organic materials for use in electronic devices and energy storage.

Synthesis Methods

The synthesis of Ethyl 4-(ethylamino)nicotinate can be achieved through several methods. One of the most commonly used methods is the reaction between ethyl nicotinate and ethylamine in the presence of a catalyst. The reaction typically takes place at elevated temperatures and pressures, and the yield of the product can be improved by optimizing the reaction conditions. Other methods that have been reported in the literature include the reaction between ethyl nicotinate and ethylammonium chloride, as well as the reaction between ethyl nicotinate and diethylamine.

properties

CAS RN |

110960-70-8 |

|---|---|

Product Name |

Ethyl 4-(ethylamino)nicotinate |

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 4-(ethylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-9-5-6-11-7-8(9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

ZPHHDSABCXDFIX-UHFFFAOYSA-N |

SMILES |

CCNC1=C(C=NC=C1)C(=O)OCC |

Canonical SMILES |

CCNC1=C(C=NC=C1)C(=O)OCC |

synonyms |

3-Pyridinecarboxylicacid,4-(ethylamino)-,ethylester(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)

![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)